molecular formula C28H28N2O3S B13377988 ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13377988
M. Wt: 472.6 g/mol
InChI Key: PHBSUMOUJIKJDM-NWEZUEQQSA-N
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Description

Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-aminophenyl)-4,5-dihydro-3-thiophenecarboxylate
  • Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-methoxyanilino)-4,5-dihydro-3-thiophenecarboxylate

Uniqueness

The uniqueness of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate lies in its specific substituents and the resulting electronic and steric properties.

Biological Activity

Ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrole ring, a thiophene ring, and multiple substituents, suggests diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C28H28N2O3S
  • Molecular Weight : 472.6 g/mol
  • Functional Groups : Carboxylate and oxo groups contribute to its biological reactivity.

Research indicates that the compound likely interacts with specific enzymes or receptors, modulating various biological pathways. The mechanism of action may involve:

  • Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibition against enzymes like dihydrofolate reductase (DHFR), which is crucial in antifolate activity. For instance, related compounds have shown varying degrees of effectiveness in inhibiting cell growth in vitro .

Biological Activities

The compound has been investigated for several biological activities, which include:

  • Antifolate Activity : Similar structures have been evaluated for their potential as antifolates, with findings suggesting moderate effectiveness compared to established drugs like methotrexate (MTX) .
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines by disrupting critical cellular pathways.
  • Anticonvulsant Activity : Compounds with similar structural features have shown promise in anticonvulsant activity through various animal models .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundEffectivenessReference
Antifolate12aKi = 100 pM
AnticancerVarious derivativesModerate cytotoxicity
AnticonvulsantPhenyl derivativesSignificant efficacy

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:

  • Reaction Conditions : Optimizing temperature, solvent choice, and pH is crucial for maximizing yield and purity.
  • Catalysts and Techniques : Utilizing catalysts and high-throughput screening methods can enhance reaction efficiency.

Properties

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O3S/c1-6-33-28(32)25-26(31)24(34-27(25)29-22-12-10-17(2)11-13-22)16-21-15-19(4)30(20(21)5)23-9-7-8-18(3)14-23/h7-16,31H,6H2,1-5H3/b24-16-,29-27?

InChI Key

PHBSUMOUJIKJDM-NWEZUEQQSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)/SC1=NC4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)SC1=NC4=CC=C(C=C4)C)O

Origin of Product

United States

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